O-Phenyl chlorothioformate
CAS No.: 1005-56-7
Cat. No.: VC21117337
Molecular Formula: C7H5ClOS
Molecular Weight: 172.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1005-56-7 |
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Molecular Formula | C7H5ClOS |
Molecular Weight | 172.63 g/mol |
IUPAC Name | O-phenyl chloromethanethioate |
Standard InChI | InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H |
Standard InChI Key | KOSYAAIZOGNATQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=S)Cl |
Canonical SMILES | C1=CC=C(C=C1)OC(=S)Cl |
Introduction
Chemical Identity and Structural Properties
O-Phenyl chlorothioformate (CAS: 1005-56-7) is characterized by a molecular formula of C₇H₅ClOS and a molecular weight of 172.63 g/mol . It features a phenyl group attached to a thioformate moiety, where one oxygen atom in the traditional chloroformate structure is replaced by sulfur. This compound is also known by several alternative names including phenyl chlorothionoformate, O-phenyl carbonochloridothioate, phenyl thioxochloroformate, and phenoxythiocarbonyl chloride .
The molecular structure exhibits a syn conformation where the halogen atom is positioned trans relative to the aryl group . This structural arrangement significantly influences its reactivity profile and has been confirmed through various spectroscopic analyses .
Table 1: Physical and Chemical Properties of O-Phenyl Chlorothioformate
Property | Value |
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CAS Number | 1005-56-7 |
Molecular Formula | C₇H₅ClOS |
Molecular Weight | 172.63 g/mol |
Physical State (20°C) | Liquid |
Appearance | Light yellow to amber to dark green clear liquid |
Melting Point | 51°C |
Boiling Point | 81-83°C at 6 mmHg |
Density | 1.248 g/mL at 25°C |
Refractive Index | 1.58 |
Flash Point | 81°C (179°F) |
Solubility | Soluble in chloroform and ethyl acetate; decomposes in water |
Chemical Reactivity and Mechanistic Insights
The reactivity profile of O-Phenyl chlorothioformate is characterized by a dual mechanistic pathway that depends significantly on the reaction environment. Extensive research into its solvolytic behavior has revealed important insights regarding how this compound interacts with various solvents .
Solvolysis Mechanisms
Solvolysis studies have demonstrated that O-Phenyl chlorothioformate can react through two distinct mechanisms:
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Addition-Elimination (A-E) Pathway: Predominant in solvents with high nucleophilicity but lower ionizing power, such as ethanol-water mixtures .
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Ionization Pathway: Becomes dominant in highly ionizing solvents, particularly those rich in fluoroalcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) .
The mechanistic switch between these pathways is governed by the solvent's nucleophilicity and ionizing capacity, with nucleophilic solvents favoring the addition-elimination mechanism and strongly ionizing solvents promoting the ionization route .
Comparative Reactivity
Studies comparing the reactivity of O-Phenyl chlorothioformate with related compounds provide valuable insights into the effects of sulfur substitution on chemical behavior. Notably, phenyl chloroformate reacts approximately 19.4 times faster than its thio counterpart in comparable conditions, indicating that replacing oxygen with sulfur significantly decreases the reactivity in addition-elimination pathways .
Table 2: Comparative Reactivity of O-Phenyl Chlorothioformate and Related Compounds
Compound | Reaction Mechanism | Relative Reactivity | Solvent Influence |
---|---|---|---|
O-Phenyl Chlorothioformate | Dual mechanism: addition-elimination and ionization | Intermediate | Mechanism depends on solvent properties |
Phenyl Chloroformate | Predominantly addition-elimination | More reactive (19.4× faster) | Consistent mechanism across most solvents |
Phenyl Chlorodithioformate | Predominantly ionization | Less reactive | Shows stronger nucleophilic solvation effects |
This differential reactivity stems from the sulfur atom's ability to stabilize carboxylium ions through resonance, which promotes ionization pathways in polar solvents . The electron-rich thioformate moiety also affects the compound's interaction with nucleophiles, leading to distinctive reaction profiles that can be leveraged in organic synthesis .
Applications in Synthetic Chemistry
O-Phenyl chlorothioformate serves as a versatile reagent in numerous synthetic applications, particularly in processes requiring thionocarbonylation or selective deoxygenation .
Nucleoside Chemistry
One of the most significant applications of O-Phenyl chlorothioformate is in nucleoside chemistry, where it facilitates:
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Thionocarbonylation of unprotected thymine nucleosides to form phenoxythiocarbonyl esters .
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Conversion of ribonucleosides to deoxyribonucleosides through subsequent reduction with tributyltin hydride .
These transformations are crucial in the synthesis of modified nucleosides with potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Peptide and Natural Product Synthesis
The compound has demonstrated considerable utility in:
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Synthesis of peptide α-thioesters containing various C-terminal amino acids, which serve as important intermediates in peptide chemistry .
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Stereodirected synthesis of optically active natural products, including (-)-mintlactone .
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Production of scyllo-inositol derivatives, which have applications in biological research .
Enzyme Inhibition Studies
Research has indicated that compounds derived from O-Phenyl chlorothioformate can inhibit thymidine monophosphate kinase in Mycobacterium tuberculosis, suggesting potential applications in antimicrobial drug development.
Table 3: Synthetic Applications of O-Phenyl Chlorothioformate
Application Category | Specific Examples | Significance |
---|---|---|
Nucleoside Modifications | Thionocarbonylation of thymine nucleosides; Deoxygenation of ribonucleosides | Critical for antiviral drug development and DNA analogs |
Peptide Chemistry | Synthesis of peptide α-thioesters with various C-terminal amino acids | Enables advanced peptide coupling strategies |
Natural Product Synthesis | Production of (-)-mintlactone; Synthesis of scyllo-inositol derivatives | Facilitates stereoselective construction of complex molecules |
Medicinal Chemistry | Development of enzyme inhibitors targeting bacterial thymidine monophosphate kinase | Potential antimicrobial applications |
Analytical Methods and Characterization
Spectroscopic Identification
O-Phenyl chlorothioformate can be characterized using several analytical techniques:
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C=S and C-O stretching vibrations .
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Nuclear Magnetic Resonance (NMR): ¹H NMR displays signals for aromatic protons, while ¹³C NMR reveals the characteristic carbonyl carbon and aromatic carbon resonances.
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Mass Spectrometry: Provides molecular ion peaks and fragmentation patterns that confirm the structural identity.
Recent Research Developments
Recent investigations into O-Phenyl chlorothioformate have focused on understanding its reaction mechanisms in various solvent systems. Particularly noteworthy are studies examining the influence of solvent nucleophilicity and ionizing power on reaction pathways .
Research by Lee and others has confirmed the stable syn conformation of the molecule, where the C=S is positioned syn with respect to the phenyl group . This conformational preference influences its reactivity patterns and has implications for its applications in stereoselective syntheses .
Additionally, comparative studies with related compounds such as 4-fluorophenyl chlorothionoformate have provided insights into how substituents on the aromatic ring affect solvolytic behavior and mechanistic pathways . These findings contribute to a more nuanced understanding of the structure-reactivity relationships in this class of compounds.
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